Anazocine citrate

Vue d'ensemble

Description

Anazocine citrate is an opioid analgesic belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed. The compound is known for its analgesic properties and has been studied for its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of anazocine citrate involves the formation of the core azabicyclane structure. The process typically includes the following steps:

Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to achieve the desired chemical structure.

Formation of the citrate salt: The final step involves the reaction of anazocine with citric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial use. standard pharmaceutical synthesis techniques involving batch reactors and purification processes would likely be employed.

Analyse Des Réactions Chimiques

Types of Reactions: Anazocine citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.

Biology: Research has focused on its interactions with opioid receptors and its effects on biological systems.

Medicine: Although not marketed, anazocine citrate has been investigated for its analgesic properties and potential therapeutic uses.

Mécanisme D'action

Anazocine citrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound’s molecular targets include the mu, delta, and kappa opioid receptors. The activation of these receptors results in the inhibition of pain signals and the modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Phenazepine: An opioid analgesic with similar structural features.

Ethoheptazine: Another opioid analgesic with comparable analgesic effects.

Propoxyphene: An open-chain opioid with similar pharmacological properties.

Uniqueness: Anazocine citrate is unique due to its specific azabicyclane structure, which distinguishes it from other opioid analgesics. Its combination of functional groups and structural features contributes to its distinct pharmacological profile .

Activité Biologique

Anazocine citrate is a compound that has garnered attention for its biological activity, particularly in the context of pain management and opioid receptor interaction. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound primarily functions as an opioid receptor agonist , interacting with the mu, delta, and kappa opioid receptors in the central nervous system. The activation of these receptors leads to:

- Analgesic Effects : Inhibition of pain signals.

- Modulation of Neurotransmitter Release : Alteration in the release of neurotransmitters that influence pain perception and emotional response.

This mechanism positions this compound as a potential candidate for therapeutic applications in pain management, similar to other opioid analgesics.

The synthesis of this compound involves several key steps:

- Formation of the Bicyclic Core : Cyclization of appropriate precursors.

- Introduction of Functional Groups : Modifications to achieve desired chemical characteristics.

- Formation of Citrate Salt : Reaction with citric acid to produce this compound.

Chemical Reactions :

- This compound can undergo oxidation, reduction, and substitution reactions, which can modify its functional groups and enhance its biological activity.

Biological Activity Overview

This compound has been studied for its potential applications in various fields:

- Pharmacology : Investigated for analgesic properties.

- Chemistry : Used as a model compound for studying structure-activity relationships (SAR) among opioid analgesics.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Analgesic | Acts on opioid receptors to alleviate pain | |

| Neurotransmitter Modulation | Alters neurotransmitter release affecting mood and pain perception | |

| Structure-Activity Relationship | Serves as a model for understanding other opioid compounds |

Research Findings

Recent studies have highlighted the pharmacological potential of this compound. For instance:

- A study confirmed that compounds acting on the mu receptor significantly reduce cancer-related pain, suggesting that this compound may offer similar benefits in oncology settings .

- Additional research indicated that modifications to the chemical structure could enhance analgesic potency while reducing side effects associated with traditional opioids .

Propriétés

IUPAC Name |

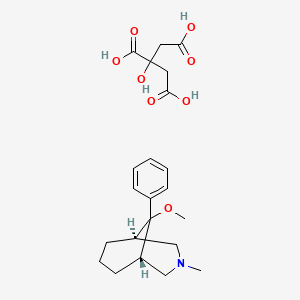

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,5R)-9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.C6H8O7/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,14-15H,6,9-12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKDXESOJFBSJS-JXMYBXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21650-02-2 | |

| Record name | Azabicyclane citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAZOCINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0S1960NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.